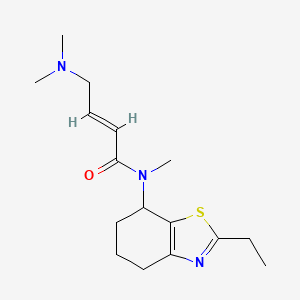

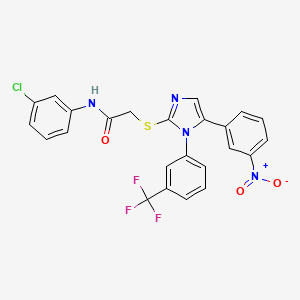

![molecular formula C23H18F2N2O3S2 B2507210 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 942002-71-3](/img/structure/B2507210.png)

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" is a derivative of benzo[d]thiazol, which is a heterocyclic compound containing sulfur and nitrogen in its structure. The compound is characterized by the presence of a difluorobenzothiazole moiety, a benzyl group, and a phenylsulfonylpropanamide fragment. This structure suggests potential biological activity, as similar compounds have been studied for their antibacterial, anti-inflammatory, and psychotropic properties .

Synthesis Analysis

The synthesis of related compounds often involves the formation of a thiazole ring, followed by functionalization with various substituents. For example, derivatives of piperazinyl quinolones with benzylthio and benzylsulfonyl groups have been synthesized and shown to exhibit antibacterial activity . Another related synthesis involves an iron-catalyzed tandem sulfonylation and cyclization reaction to produce benzosultams, which are structurally similar to the target compound . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the conformational features and the confirmation of the synthesized structure. For instance, the crystal structure of a closely related compound revealed a half-chair conformation of the fused six-membered ring and various modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the difluorobenzothiazole and phenylsulfonyl groups. These functionalities can participate in various chemical reactions, such as sulfonylation, which is a key step in the synthesis of some related compounds . The benzyl group may also undergo reactions typical for aromatic compounds, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms and the sulfonyl group could affect the compound's lipophilicity, solubility, and stability. Compounds with similar structures have been characterized by their physicochemical parameters, which are important for understanding their biological activity and pharmacokinetic profile . The crystal structure analysis of related compounds provides insight into their solid-state properties, which can influence their formulation and storage .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- Synthesis and Characterization : Compounds with similar structural frameworks, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, are synthesized through reactions between benzo[d]thiazol-2-amine and other compounds, characterized by spectroscopic methods such as 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021). Such methodologies could be applicable for synthesizing and analyzing N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide.

Biological Applications

- Antiproliferative and Antitumor Activity : Derivatives of benzo[d]thiazol have been studied for their antiproliferative activity against various cancer cell lines, with some showing promising results in inhibiting tubulin dynamics (Guerra et al., 2021). This suggests potential cancer therapeutic research applications for this compound.

Material Science

- Optical and Electronic Properties : Triphenylamine–benzothiazole derivatives demonstrate temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching in polar solvents, which is significant for applications in optical materials and sensors (Kundu et al., 2019). This characteristic might be explored with this compound for developing novel photoluminescent materials or sensors.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O3S2/c24-17-13-19(25)22-20(14-17)31-23(26-22)27(15-16-7-3-1-4-8-16)21(28)11-12-32(29,30)18-9-5-2-6-10-18/h1-10,13-14H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASLBMIIVGNRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

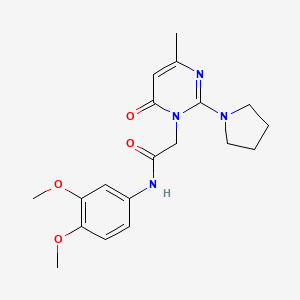

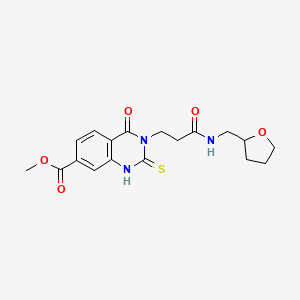

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)

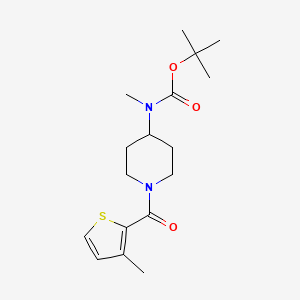

![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)

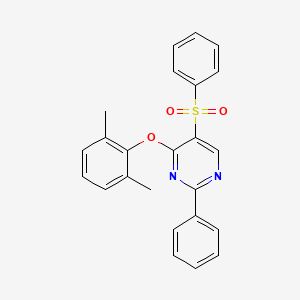

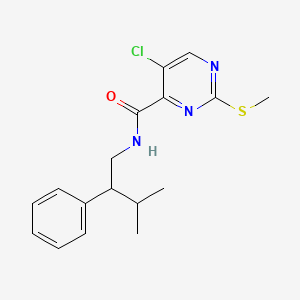

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)